PHENYLMALEIC ACID
Description
Historical Context of Phenylmaleic Acid Discovery and Early Investigations
The history of this compound is marked by early ambiguity regarding its correct identification. Research published in 1954 was pivotal in clarifying its identity; it presented evidence that a compound previously identified as this compound was, in fact, a half-hydrate of the acid. chembk.com Furthermore, the same study revealed that a substance thought to be phenylfumaric acid was actually this compound. chembk.com The properties and a convenient preparation method for both this compound and its trans-isomer, phenylfumaric acid, were described for the first time, involving the reaction of benzenediazonium (B1195382) chloride with dimethyl maleate. chembk.com
Early synthetic work in this area includes a described preparation of phenylmaleic anhydride (B1165640) from 1949. chemicalbook.com this compound can be derived from the hydrolysis of this anhydride. Over the decades, various synthetic routes have been explored. Methods include the Friedel-Crafts reaction, Diels-Alder reactions, and the reaction of benzaldehyde (B42025) with malonic acid. vedantu.com A more modern approach reported in 2008 detailed an electrochemical dicarboxylation and cyclization of arylacetylene with carbon dioxide to yield the corresponding anhydride. geeksforgeeks.org
A significant development in the study of this compound came in the 1990s with the discovery by Bruk, Temkin, and their colleagues that the synthesis of this compound diesters could proceed in a self-oscillating mode. chemsrc.comnih.gov This finding placed this compound and its derivatives at the center of investigations into oscillatory carbonylation reactions, a specialized area within nonlinear chemical dynamics. chemsrc.comnih.gov
Academic Significance and Research Trajectory of this compound and its Derivatives
The academic and industrial interest in this compound and its derivatives spans several key areas, from polymer chemistry to potential therapeutic applications.
Its anhydride, phenylmaleic anhydride, serves as a valuable monomer in the synthesis of advanced polymers. chemcess.com Researchers have used it in Friedel-Crafts alkylation reactions to create hyper-crosslinked polymers. wikipedia.orgnih.gov These materials have shown promise in environmental applications, such as the adsorption of heavy metal ions like lead (Pb²⁺) from aqueous solutions. wikipedia.orgnih.gov The anhydride structure is particularly suited for these reactions as it weakens the interaction between the monomer's functional groups and the Lewis acid catalyst, facilitating the polymerization process. nih.gov
The compound remains a subject of interest in the field of nonlinear chemical dynamics. The palladium-catalyzed oxidative carbonylation of phenylacetylene (B144264), which produces this compound derivatives, can operate in an oscillatory mode, exhibiting periodic changes in pH, temperature, and redox potential. solubilityofthings.com These oscillatory reactions, first explored in depth by Russian scientists, continue to be a fascinating example of complex reaction dynamics. chemsrc.comnih.gov
More recently, this compound has emerged in biomedical research. A 2025 study identified 2-phenylmaleic acid as a first-in-class inhibitor of SbnA, an enzyme in Staphylococcus aureus that is crucial for the biosynthesis of the siderophore staphyloferrin B. sigmaaldrich.com By acting as a competitive inhibitor, this compound can reduce the bacterium's ability to acquire iron, an essential nutrient. sigmaaldrich.com This finding opens a new avenue for the development of novel antimicrobial agents that target bacterial iron metabolism. sigmaaldrich.com
Structural Relationship to Maleic Acid and Anhydride Congeners
This compound is an organic dicarboxylic acid that is structurally derived from maleic acid. Its chemical structure features a phenyl group (C₆H₅) substituted for a hydrogen atom on the carbon-carbon double bond of the maleic acid backbone. This gives it the chemical formula C₁₀H₈O₄.
Like its parent compound, this compound is a cis-isomer, meaning its two carboxylic acid groups are located on the same side of the double bond. This configuration is key to its reactivity. The structure contains a conjugated system involving the phenyl ring and the double bond of the maleic acid moiety, which influences its chemical properties. vedantu.com
Upon heating or through dehydration reactions, this compound readily loses a molecule of water to form its corresponding cyclic anhydride, phenylmaleic anhydride (systematically named 3-phenyl-2,5-furandione). geeksforgeeks.orgchemicalbook.com This transformation is analogous to the conversion of maleic acid to maleic anhydride. The presence of the electron-withdrawing phenyl group is noted to enhance the rate of anhydride formation compared to maleic acid itself. Reduction of this compound can yield 2-phenylsuccinic acid, a saturated dicarboxylic acid where the double bond has been converted to a single bond.
Data Tables
Physical and Chemical Properties
| Property | This compound | Maleic Acid | Phenylmaleic Anhydride |
| Molecular Formula | C₁₀H₈O₄ | C₄H₄O₄ | C₁₀H₆O₃ |
| Molar Mass | 192.17 g/mol chemicalbook.com | 116.072 g/mol wikipedia.org | 174.15 g/mol sigmaaldrich.com |
| Appearance | - | White Crystalline Powder geeksforgeeks.orgchemicalbook.com | - |
| Melting Point | - | 130-135 °C wikipedia.orgchemicalbook.com | 120-122 °C chemicalbook.com |
| Density | - | 1.59 g/cm³ vedantu.comwikipedia.org | - |
| Solubility in Water | - | Soluble wikipedia.orgchemicalbook.com | - |
Comparison of Related Dicarboxylic Acids
| Compound | Molecular Formula | Backbone Structure | Key Structural Difference |
| This compound | C₁₀H₈O₄ | Unsaturated (C=C) | Contains a phenyl group on the double bond. |
| Maleic Acid | C₄H₄O₄ | Unsaturated (C=C) | Parent compound with no phenyl substitution. vedantu.com |
| Phenylsuccinic Acid | C₁₀H₁₀O₄ | Saturated (C-C) | Saturated backbone, lacks the C=C double bond. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-phenylbut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPSIAJXGEDQS-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884872 | |
| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16110-98-8 | |
| Record name | (2Z)-2-Phenyl-2-butenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of Phenylmaleic Acid Systems
Mechanistic Studies of Carbonylation Reactions Involving Phenylacetylene (B144264) and Phenylmaleic Anhydride (B1165640)
The formation of phenylmaleic acid derivatives through the carbonylation of phenylacetylene is a complex process characterized by fascinating nonlinear dynamics. Mechanistic studies have largely centered on palladium-catalyzed oxidative carbonylation, which can proceed in both oscillatory and non-oscillatory modes.
The palladium-catalyzed oxidative carbonylation of phenylacetylene (PCPOC) is a well-documented example of a chemical oscillator. core.ac.ukncl.ac.uk When conducted in a batch reactor under specific conditions, the reaction exhibits sustained, regular oscillations in several observable parameters, including pH, redox potential, reaction heat (Qr), and gas uptake. ncl.ac.ukresearchgate.net These rhythmic changes are linked to the periodic consumption and production of H+ ions, which modulate the catalytic activity of the palladium species involved in the reaction. ncl.ac.uk The oscillations in pH, for instance, can vary in period from approximately one to three and a half hours and can persist for several days. core.ac.uk The onset of this oscillatory behavior is often associated with a steep increase in the rate of product formation.
While the user has specified the LiBr-PdBr2-CO-O2-(CH3)2CO system, the extensively studied and well-documented catalytic system for the oscillatory oxidative carbonylation of phenylacetylene in the available literature is based on palladium iodide (PdI₂), typically in the presence of potassium iodide (KI). core.ac.ukncl.ac.ukresearchgate.net Early investigations into related reactions noted the formation of dimethylsulfide bromide complexes of palladium when dimethyl sulfoxide (B87167) (DMSO) was used as the oxidant, but detailed mechanistic studies for a bromide-based system in this context are not widely available. rsc.org
Both water concentration and temperature are critical parameters that significantly influence the reaction's outcome, affecting both the product distribution and the nature of the oscillations. ncl.ac.uk
Temperature: Temperature has a profound effect on product selectivity. Experimental studies have shown that at a higher temperature of 40 °C, the major product of the reaction is dimethyl (2Z)-2-phenyl-2-butenedioate, a derivative of this compound. ncl.ac.ukresearchgate.net However, upon lowering the reaction temperature to 0 °C, the selectivity shifts, and the predominant product becomes 5,5-dimethoxy-3-phenyl-2(5H)-furanone. ncl.ac.ukresearchgate.net Temperature also modulates the dynamics of the pH oscillations; decreasing the temperature leads to an increase in both the period and the amplitude of these oscillations. researchgate.net
Water Concentration: The concentration of water in the system also impacts product selectivity and the characteristics of the pH oscillations. As the volume ratio of water in the solvent is increased, the oscillatory behavior of the pH changes distinctly. ncl.ac.uk In the absence of added water, the pH oscillations exhibit a regular "shark fin" waveform. With increasing water concentration, this pattern gradually transforms into a step-wise oscillatory behavior. ncl.ac.uk This is linked to water's role in the generation of H+ ions, a key component of the oscillatory mechanism. ncl.ac.uk
| Parameter | Condition | Major Product | Effect on Oscillations |
|---|---|---|---|
| Temperature | 40 °C | Dimethyl (2Z)-2-phenyl-2-butenedioate | Shorter period, smaller amplitude pH oscillations |
| 0 °C | 5,5-dimethoxy-3-phenyl-2(5H)-furanone | Longer period, larger amplitude pH oscillations | |
| Water Concentration | No added water | Affects product selectivity | Regular "shark fin" pH waveform |
| Increased water | Step-wise pH oscillatory behavior |
Cycloaddition Reactions (e.g., IMDAV Reaction) with Phenylmaleic Anhydride
Phenylmaleic anhydride serves as a reactive dienophile in cycloaddition reactions, particularly in intramolecular Diels-Alder (IMDAV) reactions, which are powerful tools for the synthesis of complex polycyclic systems.
The IMDAV reaction involving phenylmaleic anhydride can be initiated by a nucleophilic attack, creating a tether between the diene and the dienophile components, which then facilitates the intramolecular cycloaddition. A notable example is the reaction between phenylmaleic anhydride and thienyl(furyl)allylamines. This process proceeds through a domino-sequence. researchgate.net
The first step is the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the phenylmaleic anhydride. This attack is regioselective, directed at the least sterically hindered carbonyl group, leading to the formation of an amide intermediate. This initial N-acylation step effectively connects the diene (the furan (B31954) or thiophene (B33073) ring) and the dienophile (the maleimide (B117702) moiety) within the same molecule. Following this, the molecule undergoes an intramolecular [4+2] Diels-Alder cycloaddition, where the furan or thiophene ring acts as the diene. researchgate.net
The IMDAV reactions of phenylmaleic anhydride are characterized by high stereoselectivity. The Diels-Alder reaction proceeds regioselectively and stereoselectively as an exo-[4+2] cycloaddition. researchgate.net This specific stereochemical pathway dictates the spatial arrangement of the atoms in the newly formed fused tricyclic system.
In the reaction with thienyl- and furyl-allylamines, the cycloaddition results in the formation of specific diastereomers. For instance, the products are identified as racemates consisting of enantiomeric pairs of the (3aSR,4RS,4aRS,7aSR) and (3aSR,4SR,4aRS,7aSR) diastereomers. researchgate.net The molecular structures of these products feature fused tricyclic systems containing either a thiophene or furan ring, a cyclohexene (B86901) ring, and a pyrrolidine (B122466) ring. The central cyclohexene ring typically adopts a slightly twisted boat conformation, while the pyrrolidine ring adopts an envelope conformation. researchgate.net
| Reactant | Product Diastereomer Configuration | Key Structural Features |
|---|---|---|
| Phenylmaleic anhydride + Thienylallylamine | Racemic (3aSR,4RS,4aRS,7aSR) | Fused thiophene, cyclohexene, and pyrrolidine rings |
| Phenylmaleic anhydride + Furylallylamine | Racemic (3aSR,4SR,4aRS,7aSR) | Fused furan, cyclohexene, and pyrrolidine rings |
Polymerization Mechanisms Involving this compound Derivatives
The polymerization of this compound and its derivatives can proceed through various mechanisms, primarily involving free-radical and oxidative pathways. The specific mechanism is highly dependent on the nature of the derivative and the reaction conditions employed.
Free-Radical Polymerization Initiation by Maleanilinic Acid Derivatives
While maleic anhydride and its derivatives are known to participate in free-radical polymerization, they typically exhibit a strong tendency to form alternating copolymers with electron-rich monomers and are less prone to homopolymerization. The initiation of free-radical polymerization specifically by maleanilinic acid derivatives is not extensively documented in the literature. However, insights can be drawn from the behavior of related N-substituted maleimides and maleamic acids in polymerization reactions.
Generally, free-radical polymerization is initiated by the decomposition of an initiator molecule to generate free radicals. These radicals then add to a monomer, initiating the polymer chain growth. While a maleanilinic acid derivative itself is not a typical radical initiator, it could potentially be involved in the initiation step under specific conditions, such as thermal decomposition at elevated temperatures, though this is not a common or efficient method.
More commonly, N-substituted maleimides, which can be derived from maleanilinic acids, readily undergo free-radical polymerization and copolymerization. scilit.com In these cases, a conventional thermal or photochemical initiator, such as an azo compound or a peroxide, is used to generate the initial radicals. tcichemicals.com For instance, the telomerization of N-alkyl maleamic acids has been reported in the presence of a chain transfer agent, initiated by a radical source. researchgate.net
The following table outlines the general steps in free-radical polymerization and the plausible, though not extensively documented, role of maleanilinic acid derivatives.
| Stage | General Description | Potential Involvement of Maleanilinic Acid Derivatives |
|---|---|---|
| Initiation | Formation of active radical species from a stable initiator molecule. | Unlikely to be a primary initiator itself. More commonly, it or its derivatives would act as monomers in a polymerization initiated by a standard radical initiator. |
| Propagation | Successive addition of monomer molecules to the growing polymer radical chain. | Maleanilinic acid or its cyclized form (N-phenylmaleimide) can act as a monomer, adding to a growing radical chain. |
| Termination | Destruction of the radical center, leading to the cessation of chain growth. | Standard termination mechanisms, such as combination or disproportionation of radical chains, would apply. |
Oxidative Polymerization of Related Aromatic Acids
Oxidative polymerization is a powerful method for synthesizing polymers from monomers that can undergo oxidative coupling reactions. This is particularly relevant for aromatic compounds. While direct studies on the oxidative polymerization of this compound are limited, the mechanisms can be inferred from studies on structurally similar aromatic acids and amines, such as N-phenylanthranilic acid and various carbazole (B46965) derivatives. researchgate.netscirp.org
The oxidative polymerization of N-phenylanthranilic acid, for example, has been shown to proceed via the formation of C-C bonds between the phenyl rings. researchgate.netscirp.org The process is typically initiated by a chemical oxidant, like ammonium (B1175870) persulfate, or through electrochemical means. The proposed mechanism involves the initial oxidation of the monomer to form a radical cation. These radical cations then couple with each other, followed by deprotonation to form a neutral dimer. This process repeats, leading to the growth of the polymer chain. It has been found that the polymer chain growth occurs through C-C linkages at the 2- and 4-positions of the phenyl rings with respect to the nitrogen atom. researchgate.netscirp.org
Similarly, the electrochemical polymerization of N-phenylcarbazole derivatives proceeds through an oxidative coupling mechanism. researchgate.netrsc.orgresearchgate.net The initial step is the electrochemical oxidation of the carbazole or aniline-like moiety to generate a radical cation, which then couples with other radical cations or neutral monomers to form the polymer.
Based on these related systems, a plausible mechanism for the oxidative polymerization of this compound would involve the oxidative coupling of the phenyl rings. The presence of the electron-withdrawing maleic acid group would influence the oxidation potential and the positions of coupling on the phenyl ring.
The following table summarizes the key findings from the oxidative polymerization of N-phenylanthranilic acid, which serves as a model for understanding the potential oxidative polymerization of this compound.
| Parameter | Finding in N-Phenylanthranilic Acid Polymerization |
|---|---|
| Method | Oxidative polymerization in a heterophase system. researchgate.netscirp.org |
| Oxidant | Ammonium persulfate. scirp.org |
| Mechanism | Believed to proceed through radical cation intermediates. |
| Polymer Structure | Polymer chain growth occurs via C-C joining at the 2- and 4-positions of the phenyl rings relative to the nitrogen. researchgate.netscirp.org |
Advanced Applications and Functional Materials Derived from Phenylmaleic Acid
Polymer Science and Engineering
In the realm of polymer science, phenylmaleic acid derivatives are instrumental in developing materials with enhanced thermal, mechanical, and functional characteristics.
High-Performance Polymers (e.g., Polyimides) from Phenylmaleimide (B3051593)
N-Phenylmaleimide (N-PMI), a derivative of this compound, is a key monomer used in the modification and synthesis of high-performance polymers, particularly polyimides. yangchentech.com Polyimides are known for their exceptional thermal stability, radiation resistance, and electrical insulation properties, making them crucial in industries like aerospace, microelectronics, and flexible displays. tsijournals.comnih.gov The incorporation of the rigid five-membered imide ring from N-PMI into polymer backbones significantly enhances their thermal properties. tsijournals.com
When used as an additive or comonomer, N-PMI can increase the glass transition temperature (Tg) and heat distortion temperature (HDT) of commodity plastics. yangchentech.com For instance, adding N-PMI to Acrylonitrile-Butadiene-Styrene (ABS) improves its rigidity and thermal resistance without compromising its impact strength. yangchentech.com This enhancement is attributed to the introduction of rigid imide groups into the polymer structure. yangchentech.com Copolymers based on maleimides are noted for their good stability and high transition temperatures. tsijournals.com This makes N-PMI-modified polymers suitable for demanding applications such as automotive interior parts, electronics housings, and industrial adhesives where high heat resistance and dimensional stability are required. yangchentech.com
Development of Conductive Polymers and Organic Electronics from Pyrrole (B145914) Ring-Containing Compounds
Conductive polymers are a class of organic materials that possess electrical and optical properties similar to metals and inorganic semiconductors, while retaining the processing advantages and mechanical properties of polymers. mdpi.com Polypyrrole is a well-studied conductive polymer derived from the simple heterocyclic monomer, pyrrole. nih.govresearchgate.net The structure of the maleimide (B117702) ring found in phenylmaleimide is related to the pyrrole ring, and polymers containing such π-conjugated heterocyclic systems are central to the field of organic electronics. researchgate.net
The development of organic electronics is driven by the synthesis of new electronically active, π-conjugated materials. sigmaaldrich.com The function of these materials is fundamentally linked to their structure, which influences energy levels and intermolecular interactions, ultimately affecting device performance. rsc.org Conductive polymers like polypyrrole have garnered interest due to their high conductivity, environmental stability, and biocompatibility. mdpi.com However, challenges such as poor mechanical properties and insolubility can be addressed through strategies like copolymerization. nih.gov By copolymerizing pyrrole with other monomers, it is possible to modify and improve the desired properties of the resulting material. nih.govbohrium.com These materials are foundational to a range of applications, including organic thin-film transistors (OTFTs), light-emitting diodes (LEDs), and biosensors. frontiersin.org
Phenyl Maleic Anhydride (B1165640) in the Synthesis of Functional Polymers for Adsorption
Phenyl maleic anhydride is a valuable monomer for creating functional polymers designed for environmental remediation, specifically for the adsorption of heavy metal ions from aqueous solutions. tandfonline.comresearcher.life Researchers have synthesized hyper-crosslinked porous polymers using phenyl maleic anhydride as the monomer through a Friedel–Crafts alkylation reaction. tandfonline.comresearcher.life These polymers are engineered to have good surface hydrophilicity and active functional groups that can effectively interact with heavy metals. tandfonline.comresearcher.life
In one study, three different polymers (MAH-1, MAH-2, and MAH-3) were synthesized using phenyl maleic anhydride with different cross-linking agents: dimethoxymethane (B151124) (FDA), 1,4-p-dichloro-benzyl (DCX), and biphenyl (B1667301) dichlorobenzyl (BCMBP), respectively. tandfonline.comresearcher.life The choice of cross-linker was found to significantly influence the polymer's morphology and its capacity for lead (Pb²⁺) adsorption. tandfonline.comresearcher.life After alkalization, the polymers demonstrated significant adsorption capabilities. tandfonline.comresearcher.life These functional polymers have shown potential for treating industrial wastewater, such as that from battery manufacturing, by reducing lead concentrations to meet regulatory standards. tandfonline.comresearcher.life
Table 1: Lead Adsorption Capacities of Phenyl Maleic Anhydride-Based Polymers
| Polymer | Cross-linker | Maximum Pb²⁺ Adsorption Capacity (mg g⁻¹) |
| MAH-2 | 1,4-p-dichloro-benzyl (DCX) | 216 |
| MAH-3 | Biphenyl dichlorobenzyl (BCMBP) | 134 |
Data sourced from studies on hyper-crosslinked polymers synthesized via Friedel–Crafts alkylation. tandfonline.comresearcher.life
Supramolecular Polymers and Their Mechanical Properties
Supramolecular polymers are polymeric systems where monomeric units are linked by reversible and directional non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal-ligand coordination. wikipedia.orgbohrium.com This reversible nature imparts unique properties to the materials, including the ability to self-heal, repair, and be recycled. nih.gov The design of supramolecular polymers often involves functionalizing building blocks with specific binding motifs that drive their assembly into chain-like or network structures. bohrium.comnih.gov
The mechanical properties of supramolecular polymers are governed by the characteristics of their constituent building blocks and the nature of the non-covalent interactions. nih.govforth.gr Many systems based on telechelics with low glass-transition temperatures (Tg) are soft and exhibit low stiffness. nih.gov However, by combining different types of supramolecular polymers, it is possible to create materials with enhanced mechanical robustness, achieving a combination of strength, stiffness, and toughness. nih.gov The dynamic nature of the non-covalent bonds allows these materials to dissipate energy under stress and reform, leading to improved durability and functionality. researchgate.net Block copolymers, for instance, can be designed to self-assemble into nanostructured materials with superior multifunctional properties, combining features like stiffness and ductility within a single supramolecular structure. forth.gr
Catalysis and Organometallic Chemistry
This compound derivatives also play a role as organic building blocks in the field of catalysis, particularly in the construction of metal-organic frameworks.
Catalytic Applications of Metal-Organic Frameworks (MOFs) with Organic Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers). d-nb.inforesearchgate.net The ability to choose from a vast library of metal nodes and organic linkers allows for the precise tuning of the MOF's pore size, surface area, and chemical functionality. nih.govcd-bioparticles.net These properties make MOFs highly promising candidates for applications in gas storage, separation, sensing, and heterogeneous catalysis. d-nb.inforesearchgate.net
Organic linkers are the fundamental building blocks that dictate the structure and properties of the resulting MOF. nih.govresearchgate.net While common linkers include carboxylates like terephthalic acid, the principles of MOF chemistry allow for the incorporation of a wide variety of functional organic molecules, including derivatives of this compound. nih.govresearchgate.net By engineering the linker, it is possible to introduce specific catalytic sites, control the electronic properties, and enhance the stability of the framework. researchgate.netrsc.org The high surface area and well-defined pores of MOFs provide an ideal environment for catalytic reactions, ensuring efficient access of reactants to the active sites. mdpi.com MOFs have been successfully employed as catalysts in a range of organic transformations, including Friedel–Crafts reactions, condensation reactions, and oxidations. d-nb.inforesearchgate.net
Role of Palladium Complexes in Oxidative Carbonylation Reactions
Palladium-catalyzed oxidative carbonylation of alkenes is a powerful method for the synthesis of α,β-unsaturated carboxylic acid derivatives. nih.govresearchgate.net In the context of this compound synthesis, this reaction would involve the carbonylation of a suitable phenyl-substituted alkene precursor. The general mechanism for such a transformation involves a catalytic cycle where the palladium complex plays a central role in activating both the alkene and carbon monoxide.
The choice of ligands on the palladium complex is crucial as they influence the steric and electronic properties of the metal center, thereby affecting the reactivity and selectivity of the catalyst. researchgate.net Phosphine (B1218219) ligands are commonly employed in these systems. The nature of the phosphine ligand can impact the rate of CO insertion and reductive elimination, as well as the stability of the catalytic species.
A simplified representation of the proposed catalytic cycle for the oxidative carbonylation leading to a this compound derivative is shown below:
| Step | Description | Intermediate Species |
| 1 | Alkene Coordination | [Pd(II)-alkene] |
| 2 | Oxypalladation | σ-Alkylpalladium(II) |
| 3 | CO Insertion | Acylpalladium(II) |
| 4 | Reductive Elimination & Product Formation | α,β-unsaturated ester/acid + Pd(0) |
| 5 | Re-oxidation of Pd(0) to Pd(II) | Pd(II) |
Caged Phosphines as Ligands in Catalytic Processes
Caged phosphines are a class of bulky and electron-rich ligands that have garnered significant attention in transition metal catalysis. dntb.gov.uarsc.orgresearchgate.net Their rigid, three-dimensional structure provides a unique steric and electronic environment around the metal center, which can lead to enhanced catalytic activity, selectivity, and stability. rsc.org The phosphorus atom in a caged phosphine is located at the bridgehead of a polycyclic framework, which restricts its conformational flexibility and creates a well-defined coordination sphere. researchgate.net
The steric bulk of caged phosphines can promote reductive elimination and prevent the formation of undesired dimeric or oligomeric catalyst species. nih.gov Their strong electron-donating ability can increase the electron density on the metal center, facilitating oxidative addition and influencing the rates of other elementary steps in the catalytic cycle. researchgate.net
In the context of palladium-catalyzed reactions, such as oxidative carbonylation, the use of caged phosphine ligands can offer several advantages. The increased stability of the palladium complexes can lead to higher turnover numbers and a broader substrate scope. The unique steric environment created by the caged ligand can also influence the regioselectivity and stereoselectivity of the reaction. While specific applications of caged phosphines in the synthesis of this compound are not extensively documented, their general utility in related catalytic transformations suggests their potential for improving the efficiency and selectivity of such processes. researchgate.netnih.gov
Supramolecular Chemistry and Self-Assembly
Design and Synthesis of Supramolecular Assemblies Using Acid Scaffolds
Dicarboxylic acids, such as this compound, are excellent building blocks for the construction of supramolecular assemblies due to their ability to form robust and directional hydrogen bonds. researchgate.netrsc.orgrsc.org The design of these assemblies relies on the principles of molecular recognition, where complementary functional groups interact to form well-defined, non-covalent structures. The two carboxylic acid groups of this compound can act as both hydrogen bond donors and acceptors, enabling the formation of various supramolecular synthons.
The synthesis of these assemblies is typically achieved through self-assembly processes, where the constituent molecules spontaneously organize into ordered structures. nih.govrsc.org By carefully selecting the solvent and other experimental conditions, it is possible to control the dimensionality and topology of the resulting supramolecular architecture. For instance, the use of co-formers, such as N-heterocyclic compounds, can lead to the formation of salts or co-crystals with distinct hydrogen bonding patterns and network structures. rsc.orgnih.gov The phenyl group in this compound can also participate in π-π stacking interactions, which can further direct the self-assembly process and contribute to the stability of the final structure.
Molecular Recognition and Self-Assembly Processes
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov This process is fundamental to self-assembly, where molecules spontaneously associate to form larger, more complex structures. nih.gov In the case of this compound derivatives, the carboxylic acid groups are the primary recognition sites for the formation of hydrogen bonds.
Hydrogen Bonding Networks in Crystalline Structures of this compound Derivatives
The crystalline structures of carboxylic acids are often dominated by extensive hydrogen bonding networks. core.ac.ukrsc.org For this compound derivatives, the two carboxylic acid groups can engage in a variety of hydrogen bonding interactions, leading to the formation of intricate one-, two-, or three-dimensional networks. A common motif is the formation of cyclic dimers through the pairing of two carboxylic acid groups. These dimers can then be further interconnected through additional hydrogen bonds to form chains or sheets. core.ac.uk
Below is a table summarizing the common hydrogen bonding motifs observed in the crystal structures of dicarboxylic acids, which are applicable to this compound derivatives:
| Hydrogen Bond Motif | Description | Resulting Supramolecular Structure |
| Carboxylic Acid Dimer | Two molecules are linked by a pair of O-H···O hydrogen bonds. | Discrete 0D unit or building block for higher-order structures. |
| Catemer Chain | Molecules are linked head-to-tail by single O-H···O hydrogen bonds. | 1D chain. |
| C-H···O Interactions | Weaker hydrogen bonds involving C-H donors and carbonyl oxygen acceptors. | Interlinking of primary hydrogen-bonded structures into 2D or 3D networks. |
Biomedical and Bio-Organic Applications
While the direct biomedical applications of this compound itself are not extensively reported, derivatives and copolymers of maleic acid and related compounds have shown significant promise in various bio-organic and biomedical fields. scispace.comresearchgate.net The presence of the carboxylic acid functionalities and the phenyl group in this compound provides opportunities for its incorporation into biocompatible polymers and drug delivery systems. wikipedia.org
Copolymers of maleic anhydride (a precursor to maleic acid) have been investigated for a range of pharmaceutical applications. researchgate.net These copolymers can be conjugated with drugs to form prodrugs, which can enhance the solubility and stability of the therapeutic agent and allow for targeted delivery. The carboxylic acid groups can also be used to modulate the pH-responsiveness of drug delivery systems, enabling the release of the drug in specific environments, such as the acidic microenvironment of tumors. nih.gov
Furthermore, the phenylboronic acid moiety, which shares structural similarities with the phenyl-substituted carboxylic acid, has been extensively explored for biomedical applications. japsonline.comnih.govresearchgate.net Phenylboronic acid-containing polymers can interact with diols, such as those found in sugars, which has led to their use in glucose sensing and insulin (B600854) delivery systems. researchgate.net By analogy, the phenyl and carboxylic acid groups of this compound could be functionalized to interact with biological targets. The bio-organic applications of maleic acid and its derivatives are often related to their ability to be derived from bio-based chemicals, positioning them as sustainable platform molecules for the synthesis of a variety of valuable compounds. researchgate.netbohrium.com
Potential biomedical and bio-organic applications for this compound derivatives could include:
Drug Delivery: As a component of pH-sensitive polymers for targeted drug release. nih.gov
Biomaterials: Incorporation into biodegradable polyesters for tissue engineering applications. scispace.com
Bio-conjugation: Functionalization for attachment to proteins or other biomolecules. researchgate.net
Investigation of N-Phenylmaleimide as Enzyme and Protein Inhibitors
N-phenylmaleimide and its derivatives have emerged as a versatile class of inhibitors for various enzymes and protein-protein interactions, demonstrating potential in therapeutic interventions. Their mechanism of action often involves the formation of covalent bonds with thiol groups of cysteine residues within the target proteins, leading to irreversible inhibition.
One notable application of N-phenylmaleimide is in the context of glioblastoma (GBM), a highly aggressive brain tumor. GBM cells are heavily reliant on the malate-aspartate shuttle (MAS) for the transport of cytosolic nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) into the mitochondria, a critical step for ATP production. N-phenylmaleimide has been identified as an inhibitor of the MAS by targeting SLC25A11, an antiporter protein of this shuttle. nih.gov By inhibiting SLC25A11, N-phenylmaleimide disrupts the bioenergetics of GBM cells, leading to decreased ATP levels, reduced mitochondrial activity, and ultimately, a suppression of tumor growth. nih.gov This targeted inhibition of a key metabolic pathway highlights the potential of N-phenylmaleimide as a novel therapeutic strategy for glioblastoma. nih.gov
Furthermore, maleimide-based constraints have been utilized to develop peptidomimetics that can disrupt specific protein-protein interactions. For instance, a peptidomimetic derived from N-Myc, constrained by a maleimide, has been shown to inhibit the interaction between N-Myc and Aurora-A kinase, a protein frequently overexpressed in cancer. nih.gov This constrained peptide exhibited a four-fold improvement in its potency to disrupt the N-Myc/Aurora-A interaction compared to the unconstrained peptide. nih.gov The maleimide constraint predisposes the peptidomimetic to adopt a conformation that is more favorable for binding to Aurora-A, thereby enhancing its inhibitory activity. nih.gov This approach showcases the utility of N-phenylmaleimide derivatives in designing potent and specific inhibitors of challenging therapeutic targets.
N-Substituted Maleimides as Selective Monoglyceride Lipase (B570770) Inhibitors
N-substituted maleimides have been identified as a promising class of selective and irreversible inhibitors of monoglyceride lipase (MGL), an enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of MGL can potentiate the effects of 2-AG, which is involved in various physiological processes, including pain, inflammation, and neurotransmission.
A study on a series of N-substituted maleimide derivatives revealed their potent inhibitory activity against human MGL, with several compounds exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov These compounds demonstrated high selectivity for MGL over fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system.
The structure-activity relationship (SAR) studies indicated that the nature of the substituent on the phenyl ring significantly influences the inhibitory potency. For example, 1-biphenyl-4-ylmethylmaleimide was found to be a particularly potent inhibitor with an IC50 value of 790 nM. nih.gov Rapid dilution experiments confirmed that these N-substituted maleimides act as irreversible inhibitors of MGL.
| Compound | IC50 (µM) for hMGL |
|---|---|
| N-(2-methylphenyl)maleimide | 2.00 |
| N-(2-ethylphenyl)maleimide | 2.00 |
| N-(3-iodophenyl)maleimide | 2.24 |
| N-(4-heptylphenyl)maleimide | >10 |
| 1-biphenyl-4-ylmethylmaleimide | 0.79 |
Maleanilinic Acid Derivatives as Potential Anticancer Agents
Maleanilinic acid derivatives have demonstrated notable potential as anticancer agents. These compounds, along with their metal chelates, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.
In one study, p-chlorophenyl maleanilic acid and its chromium chelate were investigated for their antitumor properties against human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast carcinoma (MCF-7) cell lines. bendola.com The results indicated that both the free ligand and its chromium complex exhibited significant, concentration-dependent cytotoxic activity. bendola.com The free ligand showed higher inhibitory activity against MCF-7 and HCT-116 cell lines, while the chromium chelate was more effective against the HepG-2 cell line. bendola.com
Similarly, another investigation focused on the synthesis and cytotoxic evaluation of p-methoxyphenyl and p-fluorophenyl maleanilic acid derivatives and their organometallic chelates with chromium, molybdenum, and tungsten. The p-fluorophenyl maleanilic acid and its chromium complex, in particular, displayed high antitumor activity against HCT-116, HepG-2, and MCF-7 cell lines. scispace.com
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| p-chlorophenyl maleanilic acid | HCT-116 | 60.4 |
| p-chlorophenyl maleanilic acid | HepG-2 | 123 |
| p-chlorophenyl maleanilic acid | MCF-7 | 95.2 |
| Chromium chelate of p-chlorophenyl maleanilic acid | HCT-116 | 104 |
| Chromium chelate of p-chlorophenyl maleanilic acid | HepG-2 | 98.7 |
| Chromium chelate of p-chlorophenyl maleanilic acid | MCF-7 | 153 |
Carboxyl-Substituted Phenylpropionic Acid Derivatives with Anti-Inflammatory Activity
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Recent research has focused on the development of novel carboxyl-substituted phenylpropionic acid derivatives with enhanced anti-inflammatory and other pharmacological activities.
A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for their cyclooxygenase (COX) enzyme inhibitory and antimicrobial activities. Several of these compounds exhibited better COX-1 and COX-2 inhibition compared to ibuprofen, with their COX-2 inhibition potency being very close to that of nimesulide.
Furthermore, five rare carboxyl-substituted phenylpropionic acids isolated from Plumeria rubra have demonstrated notable inhibitory effects against nitric oxide (NO) production in mouse macrophage RAW264.7 cells. Compounds 2, 5, and 6 from this study showed significant anti-inflammatory properties, suggesting their potential for the development of new anti-inflammatory agents.
| Compound | Cancer Cell Line | IC50 (µM) for NO Production |
|---|---|---|
| Plumeriapropionic A | RAW264.7 | 35.68 ± 0.17 |
| Plumeriapropionic B | RAW264.7 | 6.52 ± 0.23 |
| Plumeriapropionic C | RAW264.7 | 15.34 ± 0.31 |
| Plumeriapropionic D | RAW264.7 | 28.71 ± 0.25 |
| Plumeriapropionic E | RAW264.7 | 8.93 ± 0.19 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are instrumental in determining the three-dimensional structure of phenylmaleic acid and predicting its intrinsic properties. These calculations solve the Schrödinger equation, or its density functional theory (DFT) equivalent, to describe the electronic structure of the molecule.
Geometry Optimization and Electronic Structure Analysis (e.g., DFT/B3LYP, HF methods)
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For this compound and its derivatives, methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed. physchemres.orgdergipark.org.tr The B3LYP hybrid functional is a popular choice within DFT, often paired with basis sets like 6-311G++(d,p), which provide a good balance between accuracy and computational cost for organic molecules. physchemres.orgmdpi.com
These calculations yield optimized geometric parameters such as bond lengths and bond angles. While experimental crystallographic data for this compound itself is not readily found in the searched literature, theoretical results for closely related compounds, such as N-substituted maleanilinic acids, have been reported. physchemres.org For instance, calculations on p-methyl maleanilinic acid (p-MMA) using the B3LYP/6-311++G(d,p) level of theory show that the C=C double bond length in the maleic acid moiety is approximately 1.34 Å, and the C-C single bonds are around 1.50 Å. The bond lengths within the phenyl ring typically fall in the range of 1.38–1.40 Å. physchemres.org This theoretical data shows good agreement with experimental values for similar structures, confirming the reliability of the computational models. physchemres.org
Table 1: Representative Calculated Geometric Parameters for a this compound Derivative (p-MMA) using DFT/B3LYP/6-311++G(d,p) (Data sourced from studies on N-substituted maleanilinic acids, closely related to this compound) physchemres.org
| Parameter | Calculated Value (Å or °) |
|---|---|
| C=C (maleic moiety) | ~1.34 |
| C-C (maleic moiety) | ~1.50 |
| C-N | ~1.42 |
| C=O | ~1.22 |
| C-O (hydroxyl) | ~1.35 |
| C-C (phenyl ring) | 1.38 - 1.40 |
| ∠(C=C-C) | ~125 - 130 |
| ∠(O=C-C) | ~120 - 123 |
Calculation of Thermodynamic Properties (e.g., Enthalpies, Entropies, Gibbs Energies)
Quantum chemical calculations can predict key thermodynamic properties, providing insight into the stability and reactivity of molecules under various conditions. osti.govmwjscience.comciemat.es By performing frequency calculations on the optimized geometry, it is possible to determine the standard enthalpies of formation (ΔH°f), standard entropies (S°), and Gibbs free energies of formation (ΔG°f). osti.govaps.org These calculations are typically performed at a standard state (e.g., 298.15 K and 1 atm).
The thermodynamic properties are derived from the vibrational frequencies of the molecule. mwjscience.com The Gibbs free energy, which combines enthalpy and entropy, is particularly crucial for predicting the spontaneity of a chemical reaction. osti.gov While specific calculated values for this compound were not found in the provided search results, the general methodology is well-established. For a given molecule, these properties are computed using statistical mechanics formulas based on the calculated vibrational, rotational, and translational partition functions. uni-muenchen.de
Table 2: Thermodynamic Properties Typically Calculated via Computational Methods (This table represents the types of data generated, not specific values for this compound from the search results)
| Thermodynamic Property | Symbol | Typical Units | Significance |
|---|---|---|---|
| Enthalpy of Formation | ΔH°f | kJ/mol or kcal/mol | Heat absorbed or released during the formation of the compound from its elements. |
| Standard Entropy | S° | J/(mol·K) | Measure of the molecule's disorder or randomness. |
| Gibbs Free Energy of Formation | ΔG°f | kJ/mol or kcal/mol | Indicates the spontaneity of the compound's formation from its elements. |
| Heat Capacity | Cv | J/(mol·K) | Amount of heat required to raise the temperature of the substance. osti.gov |
| Zero-Point Vibrational Energy | ZPVE | kJ/mol | The residual vibrational energy of a molecule at 0 K. ciemat.es |
Natural Bond Orbitals (NBO) Analysis and Frontier Molecular Orbitals
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wayne.eduscirp.org This analysis provides valuable information about charge distribution and intramolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is crucial for molecular stability. wayne.eduwisc.eduuba.ar For example, interactions like π → π* or lone pair (n) → σ* indicate hyperconjugation and resonance effects within the this compound structure. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com For molecules similar to this compound, DFT calculations have shown HOMO-LUMO gaps in the range of 2.5 to 4.5 eV, indicating significant electronic activity. physchemres.orgdiva-portal.org
Table 3: Representative Frontier Molecular Orbital Data from DFT Calculations (Values are typical for aromatic carboxylic acids and their derivatives based on search results) physchemres.orgdiva-portal.org
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 2.5 to 4.5 | Indicates chemical reactivity and stability; smaller gap suggests higher reactivity. researchgate.net |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Energy Profiles and Transition State Analysis
By calculating the energy of reactants, products, intermediates, and transition states, computational methods can construct a potential energy surface for a reaction. srce.hr The reaction path of minimum energy on this surface connects reactants to products. A key goal is to locate the transition state (TS), which is the highest energy point along this path—a saddle point on the potential energy surface. scirp.orgsrce.hr The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
Methods like DFT are used to optimize the geometry of transition states and confirm their identity by frequency analysis, where a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the desired reactants and products. researchgate.net While specific DFT studies on the reaction mechanisms of this compound were not detailed in the search results, this methodology is standard for analyzing reactions like esterification, cycloadditions, or decarboxylation that this compound could undergo. researchgate.netcore.ac.uk
Modeling of Oscillatory Reaction Systems
This compound and its esters are known products of oscillatory chemical reactions, particularly the palladium-catalyzed oxidative carbonylation of phenylacetylene (B144264). researchgate.netscribd.com These complex systems exhibit periodic changes in the concentrations of reactants, intermediates, and products over time. Computational modeling is essential for understanding the underlying mechanism of these oscillations.
These models typically consist of a network of elementary reaction steps with associated rate equations. researchgate.net By solving the set of coupled differential equations that describe the concentration changes, it's possible to simulate the dynamic behavior of the system. For the phenylacetylene carbonylation, models have been developed that include steps for the formation of active palladium catalytic centers, the carbonylation of phenylacetylene to form products like dimethyl phenylmaleate, and autocatalytic cycles involving intermediates like HPdI. researchgate.net These simulations can reproduce the experimentally observed oscillations in pH, redox potential, and product formation, helping to validate the proposed reaction network and identify the key feedback loops responsible for the oscillatory behavior. researchgate.netscribd.com
Analytical Methodologies for Phenylmaleic Acid and Its Derivatives
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for elucidating the molecular architecture of phenylmaleic acid and its related compounds. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy offer complementary information for a comprehensive structural analysis.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its anhydride (B1165640) form, specific vibrational modes provide a characteristic spectral fingerprint.
For phenylmaleic anhydride , the FTIR spectrum is distinguished by strong absorption bands corresponding to the carbonyl (C=O) groups of the anhydride moiety. These typically appear as a pair of peaks. Research has identified these peaks at approximately 1765 cm⁻¹ and 1845 cm⁻¹ . tandfonline.com Another significant peak is attributed to the C-O-C stretching vibration within the anhydride ring, observed around 1125 cm⁻¹ . tandfonline.com The presence of the phenyl group is confirmed by aromatic C-H bending vibrations, which are typically seen around 700 cm⁻¹ . The absence of a broad absorption band in the 3500-2500 cm⁻¹ range indicates the lack of a hydroxyl (-OH) group, confirming the cyclic anhydride structure rather than the diacid form.
When phenylmaleic anhydride is hydrolyzed to This compound , the FTIR spectrum undergoes distinct changes. The characteristic anhydride C=O stretching peaks disappear and are replaced by a broad absorption band due to the O-H stretching of the carboxylic acid groups, typically in the region of 3500-2500 cm⁻¹. Additionally, a new C=O stretching band for the carboxylic acid appears around 1700 cm⁻¹ . tandfonline.comzbaqchem.com The hydrolysis is further confirmed by the disappearance of the C-O-C anhydride peak. tandfonline.com In some cases, a sharp absorption peak around 3435 cm⁻¹ has been noted, corresponding to the -OH stretching vibration on the carboxylic acid group. tandfonline.com
In studies of polymers derived from phenylmaleic anhydride, FTIR is used to confirm successful polymerization and subsequent modifications. For instance, the stretching vibration of methylene (B1212753) groups from a crosslinking agent might appear around 2920 cm⁻¹ . tandfonline.com Upon alkalization of such polymers, the anhydride carbonyl peak vanishes and is replaced by a carboxylate carbonyl peak at a lower wavenumber, such as 1621 cm⁻¹ . tandfonline.com
Table 1: Characteristic FTIR Absorption Bands for this compound and Related Compounds
| Functional Group | Compound Type | Approximate Wavenumber (cm⁻¹) | Reference |
| C=O Stretch (Anhydride) | Phenylmaleic Anhydride | 1845, 1765 | tandfonline.com |
| C-O-C Stretch (Anhydride) | Phenylmaleic Anhydride | 1125 | tandfonline.com |
| C=O Stretch (Carboxylic Acid) | This compound | ~1700 | zbaqchem.com |
| O-H Stretch (Carboxylic Acid) | This compound | 3500-2500 (broad) | |
| Aromatic C-H Bend | Phenyl-containing compounds | ~700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are used to provide detailed structural information about this compound and its derivatives.
In the ¹H NMR spectrum of this compound, characteristic signals for the phenyl group protons are observed in the aromatic region, typically between δ 7.2 and 7.5 ppm . The proton on the conjugated double bond of the maleic acid backbone gives a signal around δ 6.3–6.5 ppm . For derivatives, the chemical shifts can vary. For example, in a derivative of this compound, the aromatic protons were observed as a multiplet between δ 7.52–7.03 ppm, and a carboxylic acid proton appeared as a singlet at δ 13.04 ppm. iucr.orgiucr.org
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For a this compound derivative, the carbonyl carbons of the carboxylic acid and amide groups were observed at δ 175.4 and 171.2 ppm , respectively. iucr.orgiucr.org The carbons of the phenyl ring typically appear in the range of δ 120-140 ppm. iucr.orgiucr.org For instance, in one study, the phenyl carbons were seen at δ 129.1, 129.0, and 127.7 ppm. iucr.orgiucr.org
NMR is also crucial in studying reactions involving phenylmaleic anhydride. For example, in the synthesis of N-phenylmaleimide derivatives, NMR confirms the successful cyclization of the intermediate N-phenylmaleamic acid. ucl.ac.be The analysis of polymers synthesized from phenylmaleic anhydride also relies on NMR to confirm the structure and sequence distribution of the copolymer. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative iucr.orgiucr.org
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid (COOH) | 13.04 (s, 1H) | 175.4 (CO₂) |
| Amide (NCO) | - | 171.2 |
| Aromatic (Ar-H) | 7.52–7.03 (m, 10H) | 143.1, 141.3, 140.4, 136.6, 129.1, 129.0, 127.7, 126.5 |
| Olefinic (C=CH) | 6.30 (dt, 1H) | 124.1, 120.5, 120.3, 119.7 |
| Aliphatic | 5.15-1.92 (m) | 61.9, 60.1, 54.7, 49.5, 37.9, 16.7 |
Mass Spectrometry (MS/MS, APCI)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis (MS/MS).
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique often coupled with MS for the analysis of moderately polar compounds. In the study of derivatives synthesized from phenylmaleic anhydride, APCI-MS has been used to confirm the molecular weight of the products. For example, two different isoindole-4-carboxylic acid derivatives showed protonated molecular ions [M+H]⁺ at m/z = 404 and m/z = 388 , respectively, confirming their expected molecular formulas. iucr.orgiucr.org
UV-Vis Spectroscopy for Polymer Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. This technique is particularly useful in studying polymers containing conjugated systems, such as those derived from phenylmaleic anhydride.
In the study of copolymers, UV-Vis spectra can confirm the incorporation of different monomers and analyze the electronic properties of the resulting polymer. The spectra of copolymers in solution can be compared to those in thin-film form to investigate intermolecular interactions. A red shift (a shift to longer wavelengths) in the absorption maximum in the solid state compared to the solution state often suggests strong π-π intermolecular interactions. researchgate.net
For example, in the analysis of copolymers containing maleic anhydride, UV-Vis spectroscopy is used to characterize the synthesized materials. mdpi.com The electronic transitions, such as π-π* transitions in the polymer backbone and intramolecular charge transfer (ICT) between donor and acceptor units, can be identified. researchgate.net However, challenges can arise, as solvents like DMF can sometimes interfere with the UV-Vis spectra, making it difficult to trace certain moieties. core.ac.uk In the study of itaconic anhydride, an isomer of maleic anhydride, UV-Vis was used to monitor the presence of itaconic acid (UVmax = 243 nm) and its isomer citraconic acid (UVmax = 250 nm) in precipitates formed during polymerization reactions. scielo.br
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography (GC) is a key method used for this purpose.
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile and thermally stable compounds. It is used to assess the purity of this compound and its derivatives and to identify byproducts in reaction mixtures.
In the synthesis of phenylmaleic anhydride, GC is used to identify the product and any unreacted starting materials or side products. The retention time in the gas chromatogram is a characteristic property of a compound under specific conditions and can be used for identification by comparing it to a standard. prepchem.com For instance, the purity of commercially available phenylmaleic anhydride is often determined by GC analysis. vwr.com
GC-MS analysis has also been instrumental in identifying phenylmaleic anhydride as a biodegradation product of biphenyl (B1667301). stuba.skresearchgate.net In studies of atmospheric chemistry, GC/MS has been used to identify and quantify artifact compounds formed on adsorbents, with this compound being one of the identified artifacts under certain conditions. tandfonline.com
Thermal Analysis Techniques
Thermal analysis methods are employed to study the physical and chemical changes that occur in a material as a function of temperature. For this compound, these techniques provide valuable information about its thermal stability, decomposition, and fusion properties.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org This technique is essential for determining the thermal stability and decomposition profile of a substance. azonano.com A TGA thermogram plots mass loss against temperature, revealing the temperatures at which decomposition events occur. perkinelmer.com The analysis is typically carried out in a controlled atmosphere, such as nitrogen (inert) or air (oxidative), to study different degradation pathways. perkinelmer.com For polymers derived from phenylmaleic anhydride, TGA has been used to identify distinct stages of weight loss, corresponding to the evaporation of adsorbed water, decomposition of carboxyl groups, and breakdown of the polymer backbone. tandfonline.com
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. hitachi-hightech.comjustwrite.in The resulting DTA curve shows peaks corresponding to thermal events. inflibnet.ac.in Endothermic events (e.g., melting, vaporization, some decompositions) result in a negative peak, while exothermic events (e.g., crystallization, oxidation) produce a positive peak. hitachi-hightech.cominflibnet.ac.in DTA provides information on transition temperatures and the nature of the thermal events. scribd.com When used alongside TGA, it can distinguish between physical transitions (like melting, which shows a DTA peak but no mass loss in TGA) and chemical decompositions (which typically show both a DTA peak and a corresponding mass loss in TGA). inflibnet.ac.in For kaolin, a ceramic material, DTA has been used to identify endothermic dehydration and exothermic crystallization events. hitachi-hightech.com
Table 3: TGA/DTA Data for a Phenylmaleic Anhydride-Based Polymer
| Temperature Range (°C) | Weight Loss (%) | Associated Thermal Event |
|---|---|---|
| 30 - 110 | 14.3 - 15.0 | Evaporation of adsorbed water. tandfonline.com |
| 110 - 310 | 3.8 - 5.0 | Thermal decomposition of carboxyl groups. tandfonline.com |
| 310 - 800 | 19.0 - 21.0 | Decomposition of polymer functional groups and carbon skeleton. tandfonline.com |
Data derived from studies on sodium salts of polymers synthesized from phenylmaleic anhydride. tandfonline.com
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to determine the characteristic properties of a material, such as melting point, glass transition temperature (Tg), and enthalpy of fusion. wikipedia.orgcoriolis-pharma.com
During a DSC experiment, the sample and reference are kept at nearly the same temperature. wikipedia.org When the sample undergoes a phase transition, such as melting (an endothermic process), heat is absorbed, and the instrument measures the increased heat flow to the sample needed to maintain the same temperature as the reference. wikipedia.org This results in a peak on the DSC thermogram, the area of which is proportional to the enthalpy of the transition. researchgate.net For example, the molar enthalpy of fusion for the adduct of anthracene (B1667546) and maleic anhydride was determined to be (36.3 ± 4.2) kJ·mol⁻¹ at its melting temperature of 534.07 K using DSC. researchgate.net This technique is crucial for characterizing the fusion behavior and purity of crystalline compounds like this compound. epo.org
Table 4: Fusion Properties of a Related Adduct via DSC
| Compound | Melting Temperature (K) | Enthalpy of Fusion (ΔfusH) (kJ·mol⁻¹) |
|---|
X-ray Diffraction (XRD) for Crystallographic Structure Determination
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. When a beam of X-rays strikes a crystal, the atoms scatter the X-rays in a predictable pattern based on their arrangement. By analyzing the angles and intensities of the diffracted beams, a detailed model of the crystal structure, including bond lengths and angles, can be constructed.
For phenylmaleic anhydride, a derivative of this compound, XRD studies have provided precise information about its molecular geometry in the solid state. researchgate.net Research has shown that in the crystalline form, the molecule is nearly planar, with a very small dihedral angle between the phenyl ring and the maleic anhydride ring, determined to be 5.53(6)°. researchgate.net This experimental value was in close agreement with molecular mechanics calculations for the crystal structure (5.4°), but significantly different from the calculated gas-phase structure, where the angle is predicted to be around 40°. researchgate.net This highlights the influence of crystal packing forces on molecular conformation. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such structural data, with the entry for phenylmaleic anhydride being CCDC 126255. nih.gov
Table 5: Crystallographic Data for Phenylmaleic Anhydride
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₆O₃ | researchgate.netnih.gov |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Ring-Ring Dihedral Angle (Crystal) | 5.53(6)° | researchgate.net |
| Ring-Ring Dihedral Angle (Calculated, Gas Phase) | 40° | researchgate.net |
| CCDC Number | 126255 | nih.gov |
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Catalytic Systems for Phenylmaleic Acid
The development of efficient, selective, and sustainable methods for synthesizing this compound and its anhydride (B1165640) is a primary focus of current research. While traditional methods exist, chemists are exploring novel pathways to improve yield, reduce waste, and enhance catalytic efficiency.
One established route involves the dehydrogenation of phenylsuccinic anhydride. In a notable laboratory-scale synthesis, phenylsuccinic anhydride reacts with N-bromosuccinimide, using benzoyl peroxide as a catalyst, to yield phenylmaleic anhydride in moderate to good yields (57-64%). Historically, phenylmaleic anhydride was also identified as a byproduct in the synthesis of phenylmalic acid from the reaction of phenylsuccinic acid with bromine and phosphorus tribromide, albeit in low yields. Another method involves the reaction of maleic anhydride with aniline (B41778) in acetonitrile, catalyzed by concentrated hydrochloric acid and cuprous oxide, though this specific example yielded 3-phenylmaleic anhydride.
Future research is geared towards greener and more atom-economical approaches. figshare.com This includes the exploration of catalytic systems that can replace stoichiometric reagents, minimizing hazardous byproducts and simplifying purification processes. Classic organic reactions like the Perkin and Stobbe condensations, which are powerful tools for creating carbon-carbon bonds to form unsaturated acids and succinic acid derivatives respectively, represent foundational strategies that could be adapted with modern catalytic systems for this purpose. mdpi.comwikipedia.orgptb.deresearchgate.netmit.edumdpi.commpg.de The development of heterogeneous catalysts could offer advantages in terms of reusability and process scalability, aligning with the principles of green chemistry.
| Synthetic Method | Reactants | Reagents/Catalysts | Reported Yield |
| Dehydrogenation | Phenylsuccinic anhydride | N-bromosuccinimide, Benzoyl peroxide | 57-64% |
| Halogenation/Elimination | Phenylsuccinic acid | Bromine, Phosphorus tribromide | Low (byproduct) |
| Amine Reaction/Substitution | Maleic anhydride, Aniline | HCl, Cuprous oxide | 29.2% |
Advanced Functional Materials Development from this compound Derivatives
Derivatives of this compound are proving to be exceptional monomers for the creation of advanced polymers with tailored properties. Their rigid phenyl group and reactive anhydride or imide functionality allow for their incorporation into a wide range of functional materials.
Heat-Resistant Polymers: N-phenylmaleimide (NPMI), derived from this compound, is a high-performance monomer widely used to enhance the thermal stability of other plastics. specificpolymers.com When copolymerized with monomers like styrene (B11656) and acrylonitrile, it creates terpolymers that act as excellent heat-resistant agents for engineering plastics such as Acrylonitrile-Butadiene-Styrene (ABS) and Polyamide 6 (PA6). wikipedia.orgspecificpolymers.com These modified polymers exhibit significantly higher glass transition temperatures (Tg) and heat distortion temperatures, making them suitable for demanding applications in the automotive and electronics industries. ptb.despecificpolymers.com
Functional Coatings and Adhesives: Phenylmaleic anhydride is utilized in the formulation of adhesives, sealants, and coatings. mdpi.com Its incorporation into polymer matrices can improve toughness, flexibility, and resistance to hydrolysis and weathering, making it ideal for durable outdoor applications. mdpi.com Furthermore, maleanilic acid derivatives, the precursors to N-phenylmaleimides, can function as photoinitiators in free-radical polymerization, enabling the development of new UV-curable materials. mdpi.com
Environmental Remediation: A novel application lies in environmental science, where phenylmaleic anhydride has been used as a monomer to synthesize hyper-crosslinked polymers. researchgate.net These porous materials have demonstrated a high capacity for adsorbing heavy metal ions, such as lead (Pb²⁺), from contaminated water, showcasing their potential in wastewater treatment. researchgate.net
| Derivative | Material Type | Key Property | Application Area |
| N-Phenylmaleimide | Copolymer/Terpolymer | High Thermal Stability | Heat-resistant modifier for ABS, PA6, PVC |
| Phenylmaleic Anhydride | Polymer Matrix Component | Toughness, Flexibility, Durability | Adhesives, Sealants, Coatings |
| Phenylmaleic Anhydride | Hyper-crosslinked Polymer | High Adsorption Capacity | Heavy Metal Remediation |
| Maleanilic Acid | Polymer Component | Photoinitiation | UV-Curable Coatings |
Deeper Exploration of Biological and Medicinal Applications
The biological activity of this compound derivatives is a growing field of interest, with potential applications ranging from pharmacological research tools to therapeutic agents and drug delivery systems.
Enzyme Inhibition and Modulation: Certain derivatives have shown significant interaction with key biological enzymes. For instance, aryl derivatives of maleic acid have been identified as potent, irreversible inhibitors of acetylcholinesterase, an enzyme critical to nerve function. mdpi.com This line of research could lead to new therapeutic approaches for neurological disorders. In a different context, N-phenylmaleimide and its 4-methyl derivative have been shown to activate myeloperoxidase (MPO), an enzyme involved in the inflammatory response. specificpolymers.com This property makes them valuable as mimetic agents for studying the molecular mechanisms of inflammation and oxidative stress in a laboratory setting. specificpolymers.com
Drug Delivery and Biomedical Materials: The polymeric derivatives of this compound offer promise in medicine. Maleic anhydride-derived copolymers are recognized for their biocompatibility and low toxicity, making them suitable as carriers for polymer-drug conjugates. researchgate.net By covalently binding drugs to these polymer backbones, it is possible to improve the drug's stability, bioavailability, and pharmacokinetic profile. researchgate.net Furthermore, N-substituted phenylmaleimide (B3051593) polymers are being explored for use as degradable materials in clinical applications, such as surgical sutures and implants. researchgate.net
Synthetic Intermediates: Phenylmaleic anhydride serves as an important intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agricultural chemicals. researchgate.net Its reactivity allows for the construction of more complex molecular architectures with potential biological activity.
Integration of Computational and Experimental Approaches for Reaction Discovery
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of reactions involving this compound and its derivatives. This integrated approach allows for a deeper understanding of reaction mechanisms, transition states, and molecular properties, guiding the rational design of new synthetic routes and materials.
Mechanism Elucidation: Experimental techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC/MS) are crucial for identifying intermediates and products in the synthesis of derivatives like N-phenylmaleimide. nih.gov These experimental findings can be correlated with computational models. Density Functional Theory (DFT) calculations, for example, have been employed to study the reaction mechanisms of nucleophilic substitutions on maleimides and to investigate the geometries and energies of reactants, transition states, and products. researchgate.netresearchgate.net This combined approach provides a detailed picture of the reaction pathway, helping to optimize conditions for higher selectivity and yield.
Predictive Modeling for Materials and Reactions: Computational chemistry is increasingly used as a predictive tool. mit.edubeilstein-journals.org By modeling the frontier orbital energies of reactants, researchers can predict the viability of certain reactions before attempting them in the lab. mit.edu In materials science, computational studies are used in tandem with experimental methods like Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) to understand the thermodynamic and structural properties of monomers like maleic anhydride derivatives. ptb.de This knowledge is critical, as the properties of the monomer heavily influence the characteristics of the final polymer, aiding in the design of new materials with desired performance. ptb.de Automated reaction discovery platforms, which use ab initio calculations to explore unknown reaction pathways, represent the next frontier in this field. mit.edunih.gov
Supramolecular Assembly and Self-Healing Materials
The unique chemical structure of this compound derivatives, particularly the maleimide (B117702) group, makes them ideal candidates for the construction of advanced materials based on supramolecular assembly and self-healing principles.
Self-Healing Polymers via Diels-Alder Chemistry: The maleimide functional group is an excellent dienophile, readily participating in reversible Diels-Alder (DA) reactions with dienes like furan (B31954). wikipedia.orgspecificpolymers.com This thermoreversible covalent bonding is the foundation for a prominent class of self-healing materials. specificpolymers.com Polymers incorporating both furan and maleimide moieties can form cross-linked networks. When the material is damaged and then heated, a retro-Diels-Alder reaction occurs, breaking the cross-links and allowing the material to flow and heal the crack. Upon cooling, the forward DA reaction reforms the bonds, restoring the material's integrity. wikipedia.orgnih.gov This chemistry has been successfully applied to create self-healing epoxy materials, coatings, and nanocomposites. mdpi.comresearchgate.netnih.gov
Supramolecular Structures and Hydrogen Bonding: Beyond covalent interactions, the carboxyl and imide groups in this compound and its derivatives are capable of forming strong hydrogen bonds. These non-covalent interactions are fundamental to supramolecular chemistry, enabling the self-assembly of molecules into ordered, functional architectures like chains or sheets. nih.govnih.gov In the crystalline state of related compounds, hydrogen bonds between carboxylic acid and keto groups have been shown to dictate the formation of well-defined supramolecular structures, such as zigzag chains and centrosymmetric dimers. nih.gov The controlled organization of these molecules through hydrogen bonding and other non-covalent forces is an emerging area that could lead to new functional materials with applications in sensing, catalysis, and nanotechnology. mpg.dersc.org
Q & A
Q. What are the established methods for synthesizing phenylmaleic acid, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves maleic anhydride and benzene derivatives under Friedel-Crafts or Diels-Alder reaction conditions. Key variables include catalyst type (e.g., Lewis acids like AlCl₃), temperature (60–100°C), and solvent polarity. For reproducibility, document stoichiometric ratios, reflux duration, and purification steps (e.g., recrystallization in ethanol). Yield optimization requires iterative testing of these parameters, while purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (absence of maleic acid byproducts) .
Q. How can researchers verify the structural integrity of this compound derivatives using spectroscopic techniques?
Combine NMR (¹H/¹³C), FTIR, and mass spectrometry for cross-validation. For NMR, confirm the presence of characteristic peaks: maleic acid’s conjugated double bond (δ 6.3–6.5 ppm) and phenyl ring protons (δ 7.2–7.5 ppm). FTIR should show C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹). Discrepancies in spectra may indicate isomerization or impurities; use column chromatography for further purification .
Q. What databases or repositories provide reliable physicochemical data for this compound?
Prioritize peer-reviewed sources like SciFinder and Web of Science for melting points, solubility, and stability data. Cross-reference primary literature (e.g., Journal of Organic Chemistry) and avoid unvetted platforms. For spectral data, use the NIST Chemistry WebBook or validated institutional libraries .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported catalytic efficiencies for this compound synthesis?
Adopt a factorial design to isolate variables (e.g., catalyst loading, solvent polarity). For example, if Study A reports higher yields with AlCl₃ vs. Study B favoring FeCl₃, replicate both protocols under controlled conditions. Use ANOVA to identify statistically significant factors (p < 0.05) and characterize intermediates via in-situ IR to track reaction pathways. Publish negative results to clarify boundary conditions .
Q. What methodologies are effective in analyzing this compound’s role in supramolecular assemblies, particularly when XRD data conflicts with computational models?
Reconcile discrepancies by:
- Repeating XRD under cryogenic conditions to reduce thermal noise.
- Running DFT simulations (e.g., B3LYP/6-31G*) with explicit solvent models.
- Validating hydrogen-bonding motifs via solid-state NMR. If conflicts persist, propose alternative packing models in the discussion section, emphasizing error margins in crystallographic refinement .
Q. How can systematic reviews address gaps in the mechanistic understanding of this compound’s biological interactions?
Follow PRISMA guidelines to aggregate in vitro/in vivo studies. Code outcomes (e.g., IC₅₀ values, binding affinities) using tools like Rayyan. Identify bias via ROBIS (Risk of Bias in Systematic Reviews) and highlight understudied areas (e.g., metabolization pathways in mammalian cells). Propose high-throughput screening for kinase inhibition assays to fill evidence gaps .
Q. What statistical approaches are recommended for interpreting variability in this compound’s photodegradation kinetics across studies?
Apply mixed-effects models to account for heterogeneous experimental setups (light intensity, pH). Use bootstrapping to estimate confidence intervals for degradation rate constants (k). Meta-regression can test covariates like solvent type or irradiation wavelength. Report Cohen’s d to quantify effect sizes and guide replication efforts .
Methodological Best Practices
- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials. Specify equipment calibration protocols (e.g., NMR shimming with TMS) .
- Contradiction Management : Use triangulation—combine experimental, computational, and literature data to validate hypotheses .
- Ethical Reporting : Disclose funding sources and conflicts of interest. Adhere to COPE guidelines for data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
